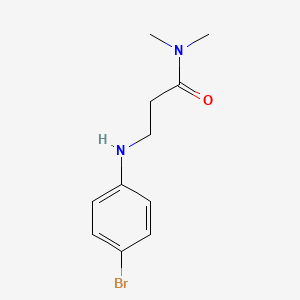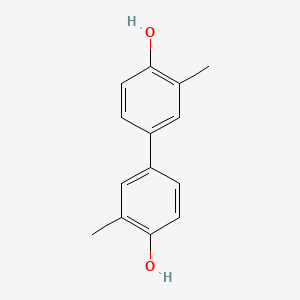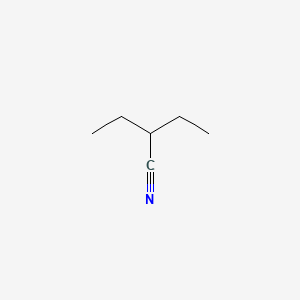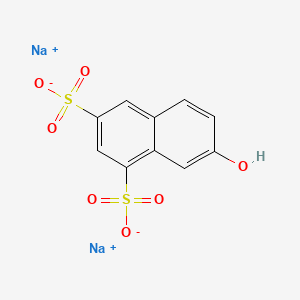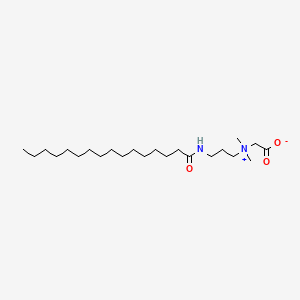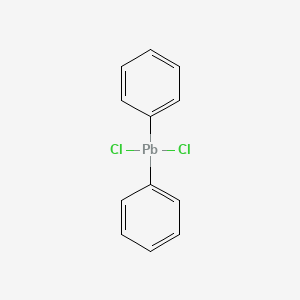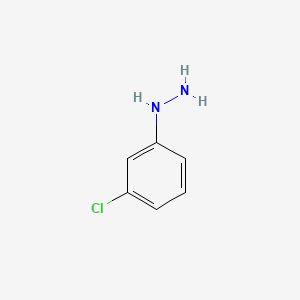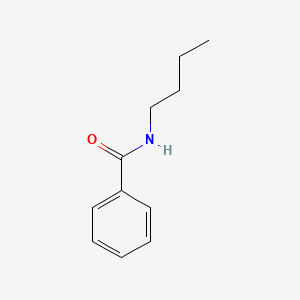
Phenol, methyl-, titanium(4+) salt
Overview
Description
. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Titanium(IV) chloride can react with methyl phenol in the presence of a base to form titanium(IV) cresylate.
Hydrolysis Method: Titanium(IV) alkoxide can be hydrolyzed in the presence of methyl phenol to yield the desired compound.
Industrial Production Methods: The industrial production of titanium(IV) cresylate typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization or distillation to obtain the final product.
Types of Reactions:
Oxidation: Titanium(IV) cresylate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of titanium(II) or titanium(III) derivatives.
Substitution: The compound can participate in substitution reactions, where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Titanium dioxide and other oxidized titanium compounds.
Reduction: Titanium(II) and titanium(III) complexes.
Substitution: Various substituted titanium compounds depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Titanium(IV) cresylate is used as a catalyst in organic synthesis, particularly in polymerization reactions and as a precursor for other titanium-based compounds. Biology: The compound has been studied for its potential antimicrobial properties and its use in biological imaging techniques. Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical imaging agents. Industry: It is utilized in the production of coatings, adhesives, and other materials requiring titanium-based catalysts.
Mechanism of Action
The mechanism by which titanium(IV) cresylate exerts its effects depends on its specific application. In catalysis, it may act by stabilizing transition states or intermediates, thereby lowering activation energies. In biological applications, its antimicrobial properties may involve disrupting microbial cell membranes or interfering with essential biological processes.
Molecular Targets and Pathways Involved:
Catalysis: Interaction with organic substrates and intermediates.
Antimicrobial: Interaction with microbial cell membranes and metabolic pathways.
Comparison with Similar Compounds
Titanium(IV) ethylate
Titanium(IV) butylate
Titanium(IV) phenolate
Uniqueness: Titanium(IV) cresylate is unique due to its specific ligand structure, which imparts distinct reactivity and properties compared to other titanium(IV) salts. Its methyl-substituted phenol ligand provides different electronic and steric effects, influencing its behavior in various reactions.
Properties
IUPAC Name |
2-methylphenolate;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H8O.Ti/c4*1-6-4-2-3-5-7(6)8;/h4*2-5,8H,1H3;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMZHOIDXMRYMJ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[O-].CC1=CC=CC=C1[O-].CC1=CC=CC=C1[O-].CC1=CC=CC=C1[O-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1319-77-3 (Parent) | |
| Record name | Phenol, methyl-, titanium(4+) salt (4:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028503700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30951192 | |
| Record name | Titanium(4+) tetrakis(2-methylphenolate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28503-70-0 | |
| Record name | Phenol, methyl-, titanium(4+) salt (4:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028503700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, methyl-, titanium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium(4+) tetrakis(2-methylphenolate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium(4+) cresolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


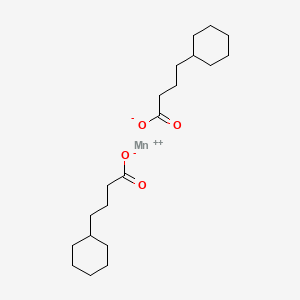
![7,18-bis(4-phenyldiazenylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1595938.png)



